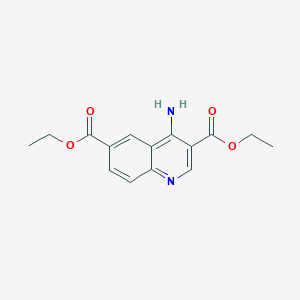

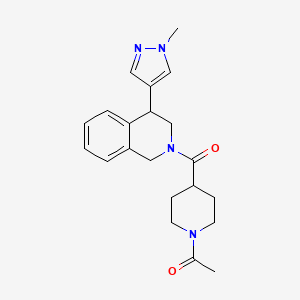

3-Quinolin-8-ylsulfanyloxolan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-Quinolin-8-ylsulfanyloxolan-2-one” is a derivative of quinoline . Quinolines are a type of antibiotic that kill or inhibit the growth of bacteria . They have been used in the synthesis of diverse physiological significance and pharmacological utilized molecules .

Synthesis Analysis

While specific synthesis methods for “3-Quinolin-8-ylsulfanyloxolan-2-one” are not available, quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .Molecular Structure Analysis

The molecular structure analysis of “3-Quinolin-8-ylsulfanyloxolan-2-one” would require specific tools and databases like ChemSpider or MolView . These tools allow for the drawing and analysis of molecular structures.Chemical Reactions Analysis

The chemical reactions involving “3-Quinolin-8-ylsulfanyloxolan-2-one” would depend on its specific structure and properties. In general, quinoline derivatives can participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. For instance, a study on newer quinoxaline-oxadiazole hybrids highlighted their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds were designed and synthesized through a multistep reaction sequence, showing significant potential as antimicrobial and antiprotozoal agents in both in vitro and in vivo models (Patel et al., 2017).

Anticancer Applications

Quinoline-based compounds have been investigated for their efficacy against cancer cells. A series of 27 new quinoxaline derivatives were prepared and showed inhibitory action on cancer cell viability and proliferation, particularly against HCT-116 and MCF-7 cancer cells. These compounds exhibited potential as anticancer agents, with one compound demonstrating the highest inhibitory action. Molecular modeling studies suggested these derivatives could selectively inhibit human thymidylate synthase by stabilizing its inactive conformation, indicating their potential for further optimization and development in cancer therapy (El Rayes et al., 2022).

Efficient Synthesis Techniques

Research has also focused on the development of efficient synthesis techniques for quinoline derivatives. For example, an electrochemical method for the synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones provided a convenient and efficient approach for the direct synthesis of these bioactive compounds, which are highly desirable in the pharmaceutical industry (Zhang et al., 2022).

Novel Antitumor Agents

Studies have also identified novel heteroaromatic quinols as promising anticancer agents, exhibiting in vitro antiproliferative activity against various carcinoma cell lines and in vivo antitumor activity. The mechanism of action includes apoptosis induction and cell cycle arrest, with glutathione playing a significant role in modulating the cytotoxicity of these compounds (Chew et al., 2006).

Antibacterial Activity of Pyrazolyl Derivatives

Another study on pyrazol-1-ylquinoxalin-2(1H)-one derivatives reported significant antibacterial activity, highlighting the comparative effect of these compounds with known antibiotics. This underscores the potential of quinoline derivatives in developing new antibacterial agents (Ajani et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-quinolin-8-ylsulfanyloxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13-11(6-8-16-13)17-10-5-1-3-9-4-2-7-14-12(9)10/h1-5,7,11H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSIUQSONPUERC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1SC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B2909394.png)

![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2909397.png)

![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2909407.png)

![4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2909409.png)